Clofazimine
Clofazimine
Clofazimine is 3-Isopropylimino-3,5-dihydro-phenazine in which the hydrogen at position 5 is substituted substituted by a 4-chlorophenyl group, and that at position 2 is substituted by a (4-chlorophenyl)amino group. A dark red crystalline solid, clofazimine is an antimycobacterial and is one of the main drugs used for the treatment of multi-bacillary leprosy. However, it can cause red/brown discolouration of the skin, so other treatments are often preferred in light-skinned patients. It has a role as a leprostatic drug, a non-steroidal anti-inflammatory drug and a dye. It is a member of phenazines and a member of monochlorobenzenes.
Clofazimine is a natural product found in Streptomyces hygroscopicus with data available.
A fat-soluble riminophenazine dye used for the treatment of leprosy. It has been used investigationally in combination with other antimycobacterial drugs to treat Mycobacterium avium infections in AIDS patients. Clofazimine also has a marked anti-inflammatory effect and is given to control the leprosy reaction, erythema nodosum leprosum. (From AMA Drug Evaluations Annual, 1993, p1619)
Clofazimine is a natural product found in Streptomyces hygroscopicus with data available.
A fat-soluble riminophenazine dye used for the treatment of leprosy. It has been used investigationally in combination with other antimycobacterial drugs to treat Mycobacterium avium infections in AIDS patients. Clofazimine also has a marked anti-inflammatory effect and is given to control the leprosy reaction, erythema nodosum leprosum. (From AMA Drug Evaluations Annual, 1993, p1619)
Brand Name:
Vulcanchem
CAS No.:
2030-63-9
VCID:
VC0524004
InChI:
InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3
SMILES:
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl
Molecular Formula:
C27H22Cl2N4
Molecular Weight:
473.4 g/mol
Clofazimine
CAS No.: 2030-63-9
Inhibitors
VCID: VC0524004
Molecular Formula: C27H22Cl2N4
Molecular Weight: 473.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Clofazimine is 3-Isopropylimino-3,5-dihydro-phenazine in which the hydrogen at position 5 is substituted substituted by a 4-chlorophenyl group, and that at position 2 is substituted by a (4-chlorophenyl)amino group. A dark red crystalline solid, clofazimine is an antimycobacterial and is one of the main drugs used for the treatment of multi-bacillary leprosy. However, it can cause red/brown discolouration of the skin, so other treatments are often preferred in light-skinned patients. It has a role as a leprostatic drug, a non-steroidal anti-inflammatory drug and a dye. It is a member of phenazines and a member of monochlorobenzenes. Clofazimine is a natural product found in Streptomyces hygroscopicus with data available. A fat-soluble riminophenazine dye used for the treatment of leprosy. It has been used investigationally in combination with other antimycobacterial drugs to treat Mycobacterium avium infections in AIDS patients. Clofazimine also has a marked anti-inflammatory effect and is given to control the leprosy reaction, erythema nodosum leprosum. (From AMA Drug Evaluations Annual, 1993, p1619) |
---|---|
CAS No. | 2030-63-9 |
Product Name | Clofazimine |
Molecular Formula | C27H22Cl2N4 |
Molecular Weight | 473.4 g/mol |
IUPAC Name | N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine |
Standard InChI | InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3 |
Standard InChIKey | WDQPAMHFFCXSNU-UHFFFAOYSA-N |
SMILES | CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |
Canonical SMILES | CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |
Appearance | Reddish-brown solid powder. |
Melting Point | 210 - 212 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 1.51e-03 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | B 663 B-663 B663 Clofazimine G 30,320 G-30,320 G30,320 Lamprene N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-((1-methylethyl)imino)-2-phenazinamine |
Reference | 1: Ferro BE, Meletiadis J, Wattenberg M, de Jong A, van Soolingen D, Mouton JW, van Ingen J. Clofazimine prevents the regrowth of Mycobacterium abscessus and Mycobacterium avium type strains exposed to amikacin and clarithromycin. Antimicrob Agents Chemother. 2015 Dec 7. pii: AAC.02615-15. [Epub ahead of print] PubMed PMID: 26643335. 2: Jarand J, Davis JP, Cowie RL, Field SK, Fisher DA. Long Term Follow Up Of Mycobacterium Avium Complex Lung Disease In Patients Treated With Regimens Including Clofazimine and/or Rifampin. Chest. 2015 Oct 29. doi: 10.1378/chest.15-0543. [Epub ahead of print] PubMed PMID: 26513209. 3: López-Gavín A, Tudó G, Vergara A, Hurtado JC, Gonzalez-Martín J. In vitro activity against Mycobacterium tuberculosis of levofloxacin, moxifloxacin and UB-8902 in combination with clofazimine and pretomanid. Int J Antimicrob Agents. 2015 Nov;46(5):582-5. doi: 10.1016/j.ijantimicag.2015.08.004. Epub 2015 Sep 7. PubMed PMID: 26421981. 4: Officioso A, Alzoubi K, Manna C, Lang F. Clofazimine Induced Suicidal Death of Human Erythrocytes. Cell Physiol Biochem. 2015;37(1):331-41. doi: 10.1159/000430357. Epub 2015 Aug 24. PubMed PMID: 26316080. 5: Faouzi M, Starkus J, Penner R. State-dependent blocking mechanism of Kv 1.3 channels by the antimycobacterial drug clofazimine. Br J Pharmacol. 2015 Nov;172(21):5161-73. doi: 10.1111/bph.13283. Epub 2015 Oct 9. PubMed PMID: 26276903. 6: Baijnath S, Naiker S, Shobo A, Moodley C, Adamson J, Ngcobo B, Bester LA, Singh S, Kruger HG, Naicker T, Govender T. Evidence for the presence of clofazimine and its distribution in the healthy mouse brain. J Mol Histol. 2015 Oct;46(4-5):439-42. doi: 10.1007/s10735-015-9634-3. Epub 2015 Jul 25. PubMed PMID: 26208572. 7: Roy K, Sil A, Das NK, Bandyopadhyay D. Effectiveness and safety of clofazimine and pentoxifylline in type 2 lepra reaction: a double-blind, randomized, controlled study. Int J Dermatol. 2015 Nov;54(11):1325-32. doi: 10.1111/ijd.12793. Epub 2015 Jun 20. PubMed PMID: 26094723. 8: Zhang S, Chen J, Cui P, Shi W, Zhang W, Zhang Y. Identification of novel mutations associated with clofazimine resistance in Mycobacterium tuberculosis. J Antimicrob Chemother. 2015 Sep;70(9):2507-10. doi: 10.1093/jac/dkv150. Epub 2015 Jun 4. PubMed PMID: 26045528; PubMed Central PMCID: PMC4539095. 9: Converse PJ, Tyagi S, Xing Y, Li SY, Kishi Y, Adamson J, Nuermberger EL, Grosset JH. Efficacy of Rifampin Plus Clofazimine in a Murine Model of Mycobacterium ulcerans Disease. PLoS Negl Trop Dis. 2015 Jun 4;9(6):e0003823. doi: 10.1371/journal.pntd.0003823. eCollection 2015 Jun. PubMed PMID: 26042792. 10: Lechartier B, Cole ST. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2015 Aug;59(8):4457-63. doi: 10.1128/AAC.00395-15. Epub 2015 May 18. PubMed PMID: 25987624; PubMed Central PMCID: PMC4505229. |
PubChem Compound | 2794 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume